molecular formula C8H5BrClFO2 B13718273 3'-Bromo-2'-fluoro-5'-hydroxyphenacyl chloride

3'-Bromo-2'-fluoro-5'-hydroxyphenacyl chloride

Cat. No.: B13718273
M. Wt: 267.48 g/mol
InChI Key: QSAKVFQJAGLKMJ-UHFFFAOYSA-N
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Description

3’-Bromo-2’-fluoro-5’-hydroxyphenacyl chloride is a chemical compound with the molecular formula C8H5BrClFO2. It is a derivative of phenacyl chloride, characterized by the presence of bromine, fluorine, and hydroxyl groups on the aromatic ring. This compound is primarily used in scientific research and chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromo-2’-fluoro-5’-hydroxyphenacyl chloride typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2’-fluoro-5’-hydroxyacetophenone followed by chlorination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and thionyl chloride or phosphorus pentachloride for chlorination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactive nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions

3’-Bromo-2’-fluoro-5’-hydroxyphenacyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the compound can also undergo reduction reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and amines.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a quinone derivative.

Scientific Research Applications

3’-Bromo-2’-fluoro-5’-hydroxyphenacyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Bromo-2’-fluoro-5’-hydroxyphenacyl chloride involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, making it useful in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-fluoro-5-hydroxyphenacyl bromide
  • 3-Bromo-N-(3-fluorophenyl)benzenesulfonamide
  • 2-Fluoro-5-hydroxybenzyl chloride

Uniqueness

3’-Bromo-2’-fluoro-5’-hydroxyphenacyl chloride is unique due to the combination of bromine, fluorine, and hydroxyl groups on the aromatic ring. This combination imparts specific reactivity and selectivity, making it valuable in targeted chemical synthesis and research applications .

Properties

Molecular Formula

C8H5BrClFO2

Molecular Weight

267.48 g/mol

IUPAC Name

1-(3-bromo-2-fluoro-5-hydroxyphenyl)-2-chloroethanone

InChI

InChI=1S/C8H5BrClFO2/c9-6-2-4(12)1-5(8(6)11)7(13)3-10/h1-2,12H,3H2

InChI Key

QSAKVFQJAGLKMJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)CCl)F)Br)O

Origin of Product

United States

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